molecular formula C9H9BrN2O B1364937 1-(5-bromo-1H-benzimidazol-2-yl)ethanol CAS No. 540516-29-8

1-(5-bromo-1H-benzimidazol-2-yl)ethanol

Cat. No.: B1364937
CAS No.: 540516-29-8
M. Wt: 241.08 g/mol
InChI Key: ZJIWAHDDRRZOQS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound this compound follows systematic International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing both benzimidazole and alcohol functional groups. The official chemical name reflects the structural organization where the ethanol moiety is directly connected to the 2-position of the benzimidazole ring system, with a bromine atom substituted at the 5-position of the fused benzene ring.

The molecular formula of this compound is C9H9BrN2O, indicating a total of nine carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. This molecular composition corresponds to a molecular weight of 241.08 grams per mole, as computed through standard atomic mass calculations. The systematic name can also be expressed as this compound or alternatively as 1-(6-bromo-1H-benzimidazol-2-yl)ethanol due to the numbering conventions in benzimidazole nomenclature.

The compound is uniquely identified by its Chemical Abstracts Service registry number 540516-29-8, which provides unambiguous identification in chemical databases and literature. Additional identification codes include the MDL number MFCD00457493, which facilitates cross-referencing across different chemical information systems. These standardized identifiers ensure precise communication about this specific chemical entity across research communities and commercial applications.

Table 1: Molecular and Identification Data for this compound

Property Value
Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS Registry Number 540516-29-8
MDL Number MFCD00457493
IUPAC Name This compound

Crystallographic Features and Tautomeric Properties

The crystallographic characteristics of this compound are fundamentally influenced by the inherent tautomeric behavior of the benzimidazole ring system. Benzimidazole derivatives exhibit well-documented tautomeric equilibria, particularly involving the migration of protons between nitrogen atoms in the imidazole ring. This tautomeric behavior significantly affects the solid-state packing arrangements and intermolecular interactions within crystal structures.

Research on benzimidazole tautomerism has demonstrated that the equilibrium between different tautomeric forms can be quantitatively assessed using carbon-13 nuclear magnetic resonance spectroscopy. The chemical shift differences observed for C4 and C7 carbon atoms in the benzimidazole ring system serve as reliable indicators of the tautomeric ratio in solution and solid states. For benzimidazole derivatives, the C4 chemical shift at approximately 120.0 parts per million indicates pyridine-like character, while the C7 chemical shift at approximately 110.0 parts per million corresponds to pyrrole-like character.

The presence of the bromine substituent at the 5-position introduces additional complexity to the crystallographic behavior through halogen bonding interactions. Bromine atoms can participate in both classical and non-classical intermolecular interactions, including halogen-halogen contacts and halogen-heteroatom interactions. These interactions contribute to the overall crystal packing efficiency and stability of the solid-state structure.

The ethanol functional group provides hydrogen bonding capabilities that significantly influence the crystallographic arrangement. Crystal structures of related benzimidazole-ethanol derivatives demonstrate the formation of extensive hydrogen bonding networks, which stabilize specific conformations and packing motifs. The hydroxyl group of the ethanol moiety can act as both hydrogen bond donor and acceptor, creating opportunities for intermolecular associations that direct crystal growth and polymorphic behavior.

Table 2: Tautomeric and Crystallographic Properties

Property Characteristic
Tautomeric Equilibrium 1,3-benzimidazole tautomerism
C4 Reference Shift ~120.0 ppm (pyridine character)
C7 Reference Shift ~110.0 ppm (pyrrole character)
Hydrogen Bonding Ethanol OH group participation
Halogen Interactions Bromine-mediated contacts

Comparative Structural Analysis with Benzimidazole Derivatives

Comparative analysis of this compound with related benzimidazole derivatives reveals important structure-activity relationships and provides insights into the effects of substitution patterns on molecular properties. The nitro-substituted analog, 1-(5-nitro-1H-benzimidazol-2-yl)ethanol, shares the same core ethanol-benzimidazole framework but exhibits significantly different electronic properties due to the electron-withdrawing nature of the nitro group compared to the bromine substituent.

The molecular weight difference between the bromo and nitro derivatives reflects the atomic mass distinction between bromine (atomic weight 79.9) and the nitro group (molecular weight 46.0). This mass difference of approximately 34 atomic mass units translates to distinct physical properties, including solubility characteristics, melting points, and crystallization behaviors. The 1-(5-nitro-1H-benzimidazol-2-yl)ethanol derivative has a molecular weight of 207.19 grams per mole, making it lighter than the bromo analog.

Electronic effects of different substituents on the benzimidazole ring system significantly influence the tautomeric equilibrium and chemical reactivity. The bromine atom at the 5-position exerts a moderate electron-withdrawing inductive effect while providing some electron-donating resonance contribution through its lone pairs. This dual electronic nature contrasts with purely electron-withdrawing groups like nitro, which strongly destabilize electron density in the aromatic system.

Structural comparison with the unsubstituted parent compound 2-(α-hydroxyethyl)benzimidazole reveals the steric and electronic impacts of halogen substitution. The unsubstituted derivative has a molecular formula of C9H10N2O and a molecular weight of 162.19 grams per mole, demonstrating the significant mass contribution of the bromine substituent. The presence of the bromine atom introduces additional steric bulk that can influence molecular conformation and intermolecular packing arrangements.

Crystal structure studies of related cobalt complexes with benzimidazole ligands containing bromine substituents provide valuable insights into coordination behavior and solid-state packing. These studies demonstrate that brominated benzimidazole derivatives can form stable metal complexes with distinctive geometric arrangements, where the bromine substituent participates in secondary coordination sphere interactions that influence overall complex stability.

Table 3: Comparative Analysis of Benzimidazole-Ethanol Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituent Effect
This compound C9H9BrN2O 241.08 Moderate electron-withdrawing
1-(5-nitro-1H-benzimidazol-2-yl)ethanol C9H9N3O3 207.19 Strong electron-withdrawing
2-(α-hydroxyethyl)benzimidazole C9H10N2O 162.19 No substituent

The synthesis methodologies for these related compounds also provide comparative insights into reactivity patterns and synthetic accessibility. The brominated derivative can be synthesized through halogenation of the parent benzimidazole followed by ethanol attachment, while the nitro analog typically requires nitration reactions that may be more challenging to control selectively. These synthetic considerations influence the commercial availability and cost of different derivatives within this structural family.

Spectroscopic properties of these comparative compounds reveal diagnostic differences that facilitate structural identification and purity assessment. The nuclear magnetic resonance spectra of brominated benzimidazole derivatives show characteristic chemical shift patterns that differ from those of nitro-substituted analogs due to the distinct electronic environments created by different substituents. These spectroscopic signatures serve as valuable analytical tools for compound characterization and quality control in synthetic applications.

Properties

IUPAC Name

1-(6-bromo-1H-benzimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-5,13H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIWAHDDRRZOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400113
Record name 1-(5-bromo-1H-benzimidazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540516-29-8
Record name 6-Bromo-α-methyl-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=540516-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-bromo-1H-benzimidazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Benzimidazole Ring Formation from 4-Bromo-1,2-phenylenediamine and Ethanol-Derived Precursors

Another synthetic route involves constructing the benzimidazole ring system first, then introducing the ethanol functionality at position 2. This can be achieved by:

  • Reacting 4-bromo-1,2-phenylenediamine with aldehydes or alcohol derivatives under acidic or reflux conditions to form the benzimidazole core.
  • Subsequent reduction or functionalization at the 2-position to introduce the ethanol group.

For example, 2-(5-bromo-1H-benzimidazol-2-yl)-phenol derivatives have been synthesized by reacting substituted phenylenediamines with salicylaldehyde in ethanol-water mixtures, followed by reflux. Although this example focuses on phenol derivatives, similar methodologies apply for ethanol substitution by varying the aldehyde or alcohol precursor.

Base-Mediated Stobbe Condensation Approach for Benzimidazole Derivatives

A patented method describes a multi-step synthesis involving a Stobbe condensation reaction to build benzimidazole derivatives from low-cost starting materials:

  • Step 1 : Stobbe condensation between specific esters and aldehydes or ketones in the presence of bases such as potassium tert-butoxide, sodium ethoxide, or sodium methoxide.
  • Step 2 : Cyclization to form the benzimidazole ring.
  • Step 3 : Functionalization at the 2-position to introduce the ethanol group via reaction with suitable nucleophiles.

This method emphasizes:

  • Use of mild bases (potassium carbonate or sodium bicarbonate) for the final step.
  • Solvents such as methanol, ethanol, water, or their mixtures.
  • Reaction temperatures from ambient (23–25°C) to moderate reflux conditions (40–55°C).
  • Avoidance of dangerous reagents and additional separation steps, making it suitable for scale-up and industrial production.

This approach has been shown to yield benzimidazole derivatives with excellent efficiency and purity.

Catalytic N-Arylation and Functionalization of 5-Bromo-2-aminobenzimidazole

Recent research demonstrates copper(II)-catalyzed N-arylation of 5-bromo-2-aminobenzimidazole derivatives, which can be adapted for the preparation of ethanol-substituted benzimidazoles:

  • Catalyst: Cu(OAc)2·H2O
  • Base: Triethylamine or tetramethylethylenediamine (TMEDA)
  • Solvent: Dichloromethane and methanol mixture
  • Conditions: Room temperature, open air, 2-hour reaction time
  • Purification: Column chromatography

While this method primarily targets arylation, it provides a framework for selective functionalization of the benzimidazole nitrogen, potentially applicable to ethanol substitution.

Comparative Data Table of Preparation Methods

Method Starting Material(s) Key Reagents/Catalysts Conditions Advantages Limitations
Acid-catalyzed reaction of 5-bromo-1H-benzimidazole with ethanol 5-Bromo-1H-benzimidazole, ethanol HCl (acid catalyst) Reflux ethanol (~78°C) Simple, direct, uses commercially available starting material Requires purification by chromatography; acidic conditions may affect sensitive groups
Benzimidazole ring formation from 4-bromo-1,2-phenylenediamine and aldehydes 4-Bromo-1,2-phenylenediamine, salicylaldehyde or equivalents Ethanol-water, reflux Reflux (~80°C) Builds benzimidazole core and allows functionalization Multi-step, moderate complexity
Stobbe condensation-based synthesis Esters and aldehydes, potassium tert-butoxide or sodium methoxide Base (K2CO3/NaHCO3), methanol/ethanol solvents 23–55°C, reflux High yield, scalable, mild conditions Requires multi-step synthesis
Cu(II)-catalyzed N-arylation 5-Bromo-2-aminobenzimidazole, aryl boronic acids Cu(OAc)2, Et3N or TMEDA, DCM/MeOH Room temperature, open air Mild conditions, selective functionalization Primarily for arylation; adaptation needed for ethanol substitution

Research Findings and Notes on Preparation

  • The acid-catalyzed ethanol substitution is the most direct and frequently used method for preparing 1-(5-bromo-1H-benzimidazol-2-yl)ethanol, benefiting from commercially available starting materials and straightforward reaction conditions.
  • Patented methods employing Stobbe condensation and base-mediated cyclization offer industrially viable routes with high yields and lower environmental hazards, suitable for large-scale synthesis.
  • Copper-catalyzed N-arylation reactions provide insights into selective nitrogen functionalization on benzimidazole rings, which may be adapted for ethanol substitution with further optimization.
  • The presence of the bromine atom at the 5-position affects both the electronic properties and reactivity of the benzimidazole ring, influencing reaction conditions and product stability.
  • Purification typically involves column chromatography, and characterization is confirmed by NMR, mass spectrometry, and other spectroscopic techniques.

Chemical Reactions Analysis

1-(5-Bromo-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-(5-Bromo-1H-benzimidazol-2-yl)ethanol features a bromine atom at the 5-position of the benzimidazole ring and an ethanol group attached to the nitrogen atom. This unique structure significantly influences its solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Biological Applications

Antimicrobial Activity : Benzimidazole derivatives, including this compound, are known for their potent antibacterial properties. They have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis or interfering with protein synthesis. For example, studies indicate that similar compounds exhibit minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL against various bacterial strains .

Antifungal Activity : This compound also demonstrates efficacy against fungal pathogens. Research has shown that benzimidazole derivatives can effectively inhibit fungal growth, suggesting potential applications in treating fungal infections .

Antiviral Activity : Some derivatives of benzimidazole have been identified as promising antiviral agents. They have shown effectiveness against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus, with certain compounds exhibiting low EC50 values, indicating strong antiviral properties .

Anticancer Activity : The anticancer potential of this compound is noteworthy. Studies have reported that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by acting on various cellular pathways, including cell cycle arrest and enzyme inhibition . For instance, compounds similar to this one have been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2.

Chemical Applications

Synthesis of Complex Molecules : In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, making it an essential intermediate in drug development .

Coordination Chemistry : The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes are valuable in catalysis and materials science due to their unique properties.

Industrial Applications

Material Development : The compound has potential applications in developing new materials with specific properties. Its unique structure allows for modifications that can lead to materials suitable for use in dyes or catalysts.

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various benzimidazole derivatives against strains like Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial properties with MIC values as low as 1 µg/mL for some derivatives .
  • Anticancer Mechanisms : Research demonstrated that certain benzimidazole derivatives could significantly inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involved induction of apoptosis through modulation of cell cycle regulators .
  • Antiviral Potential : In another study, a series of benzimidazole derivatives were tested against viral strains, showing promising results with some compounds achieving low EC50 values against BVDV and Rotavirus, indicating their potential as antiviral agents .

Mechanism of Action

The mechanism of action of 1-(5-bromo-1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Boiling Point (°C) Density (g/cm³)
1-(5-Bromo-1H-benzimidazol-2-yl)ethanol C₉H₉BrN₂O 240.00 -OH, Br, benzimidazole >465 (predicted) ~1.79 (predicted)
(5-Bromo-1H-benzimidazol-2-yl)methanol C₈H₇BrN₂O 227.06 -OH, Br, benzimidazole 465.5 1.815
2-(5-Bromo-1H-benzimidazol-2-yl)phenol (HL1) C₁₃H₉BrN₂O 297.13 -OH, Br, benzimidazole, phenol Not reported Not reported
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol C₁₀H₇BrN₄S₂ 343.23 -SH, Br, thiadiazole 120–122 Not reported
Key Observations:
  • Ethanol vs.
  • Phenol vs. Alcohol Groups: HL1 (phenol derivative) exhibits stronger antioxidant activity due to resonance stabilization of the phenolic -OH group, whereas the ethanol analog may prioritize hydrogen bonding in crystal packing .
Key Observations:
  • Hydroxyl Group Impact: Additional hydroxyl groups (e.g., HL25) significantly boost antioxidant activity, suggesting that the ethanol derivative’s -OH group could be optimized through structural modifications .
  • Bromine Role : Bromine enhances electronic effects and binding to biological targets, as seen in HL1’s moderate antibacterial activity when combined with nitro or fluorine substituents .
Key Observations:
  • Synthetic Flexibility : Brominated benzimidazoles serve as versatile intermediates for further functionalization, such as metal complexation or coupling reactions .

Biological Activity

1-(5-Bromo-1H-benzimidazol-2-yl)ethanol is a derivative of benzimidazole, characterized by its unique structure that includes a bromine atom and an ethanol group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

The molecular formula of this compound is C₉H₉BrN₂O. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which may influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported Minimum Inhibitory Concentrations (MICs) ranging from 1 to 4 µg/mL against several pathogens, including:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus1
Enterococcus faecalis2
Escherichia coli4
Klebsiella pneumoniae4
Candida albicans3
Aspergillus fumigatus3

These results suggest that the compound may be a promising candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was effective against various fungal strains, indicating its potential use in treating fungal infections. The exact mechanisms of action are still under investigation but may involve disruption of fungal cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. For instance, it demonstrated notable activity against leukemia and melanoma cell lines at concentrations around 105M10^{-5}M. The specific pathways through which it exerts these effects are yet to be fully elucidated but may involve apoptosis induction or cell cycle arrest .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, leading to the observed antimicrobial and anticancer effects. Further research is necessary to clarify these mechanisms and identify the precise targets involved .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of benzimidazole compounds, including this compound:

  • Synthesis and Evaluation : A study synthesized various benzimidazole derivatives and evaluated their biological activities. The findings indicated that compounds with similar structures exhibited enhanced antimicrobial properties compared to their parent compounds .
  • Comparative Studies : Research comparing the efficacy of different benzimidazole derivatives revealed that those containing halogen substitutions (like bromine) often exhibited superior biological activity due to increased lipophilicity and better interaction with biological membranes .

Q & A

How can the synthesis of 1-(5-bromo-1H-benzimidazol-2-yl)ethanol be optimized to improve yield and purity?

Answer:
The synthesis can be optimized via a two-step approach:

Condensation Reaction: React 4-bromo-1,2-phenylenediamine with an appropriate aldehyde (e.g., glycolaldehyde) in an ethanol-water mixture under reflux (3–5 h) with NaHSO₃ as a catalyst .

Cyclization and Purification: Reflux the intermediate in dimethylformamide (DMF) to form the benzimidazole core, followed by recrystallization from ethanol or ethanol-ethyl acetate mixtures to enhance purity .
Key Parameters:

  • Solvent polarity (e.g., ethanol-water vs. DMF) impacts reaction kinetics.
  • Recrystallization solvents affect crystal morphology and purity (e.g., ethanol yields >90% purity in related benzimidazole derivatives) .

What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?

Answer:

  • ¹H/¹³C NMR: Assign proton environments (e.g., ethanol -CH₂OH at δ 3.5–4.0 ppm) and confirm bromine-induced deshielding on the benzimidazole ring .
  • IR Spectroscopy: Identify hydroxyl (ν ~3200–3400 cm⁻¹) and benzimidazole C=N (ν ~1600 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ with m/z 267.0 for C₉H₈BrN₂O) and isotopic patterns for bromine .
    Data Contradiction Resolution: Discrepancies in spectral assignments (e.g., overlapping -OH and NH signals) can be resolved via deuterium exchange experiments or 2D NMR (COSY, HSQC) .

How can computational modeling aid in predicting the biological activity of this compound?

Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with biological targets (e.g., microbial enzymes or DNA gyrase) based on the benzimidazole scaffold’s π-π stacking and hydrogen-bonding capabilities .
  • QSAR Analysis: Correlate substituent effects (e.g., bromine’s electronegativity) with antimicrobial activity trends observed in analogs .
    Validation: Compare predicted binding affinities with experimental IC₅₀ values from bacterial growth inhibition assays .

What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Answer:

  • Disorder in Crystal Lattices: The bromine atom and ethanol side chain may exhibit positional disorder, complicating refinement. Use SHELXL with TWIN/BASF commands to model disorder .
  • Data Collection: High-resolution synchrotron data (d ≤ 0.8 Å) improves electron density maps for precise atomic positioning .
    Case Study: Similar benzimidazole derivatives required 10–15 refinement cycles in SHELXL to achieve R-factors <0.05 .

How does the bromine substituent influence the reactivity and stability of this compound?

Answer:

  • Electronic Effects: Bromine’s -I effect increases electrophilicity at the benzimidazole C2 position, facilitating nucleophilic substitutions (e.g., Suzuki coupling for functionalization) .
  • Steric Effects: Bulkiness may hinder crystallization but enhances metabolic stability in biological assays .
    Stability Tests: Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days in ethanol-based formulations .

What experimental strategies can elucidate the mechanism of antioxidant activity in this compound?

Answer:

  • DPPH/ABTS Assays: Quantify radical scavenging activity (IC₅₀) and compare with reference antioxidants (e.g., ascorbic acid) .
  • Electrochemical Analysis: Cyclic voltammetry reveals redox potentials linked to the hydroxyl group’s proton donation capacity .
    Advanced Correlation: Pair experimental IC₅₀ values with computed HOMO-LUMO gaps to predict electron-transfer efficiency .

How can researchers validate the purity of this compound for pharmacological studies?

Answer:

  • HPLC-DAD: Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; retention time ~8.2 min .
  • Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., C 40.48%, H 3.02%, N 10.49%) .
    Impurity Profiling: Identify byproducts (e.g., unreacted diamine) via LC-MS and optimize recrystallization steps to reduce levels to <0.1% .

What role does the benzimidazole core play in the compound’s potential as a privileged scaffold?

Answer:
The benzimidazole moiety enables:

  • Target Versatility: Binds to diverse receptors (e.g., kinases, GPCRs) via hydrogen bonding and hydrophobic interactions .
  • Structural Mimicry: Mimics β-turn motifs in proteins, enhancing bioavailability and target engagement .
    Case Study: Benzimidazole derivatives show nanomolar activity against Helicobacter pylori, supporting scaffold utility in antimicrobial design .

What methodologies are recommended for analyzing metabolic pathways of this compound?

Answer:

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
  • Isotopic Labeling: Use ¹⁴C-labeled ethanol groups to track hydroxylation or glucuronidation pathways .
    Key Metabolites: Expected products include 5-bromo-1H-benzimidazole-2-carboxylic acid (oxidation) and O-glucuronide conjugates .

How can researchers address discrepancies in biological activity data across different studies?

Answer:

  • Standardized Assays: Adopt CLSI guidelines for MIC determinations to minimize inter-lab variability .
  • Control Comparisons: Normalize activity data against reference compounds (e.g., ciprofloxacin for antibacterial assays) .
    Root-Cause Analysis: Investigate solvent effects (DMSO vs. ethanol) on compound solubility and assay interference .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(5-bromo-1H-benzimidazol-2-yl)ethanol
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